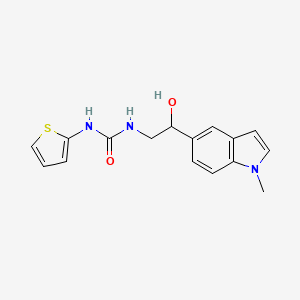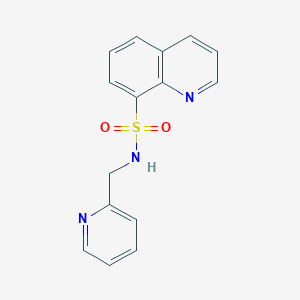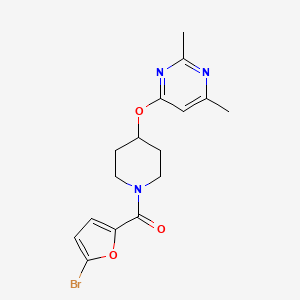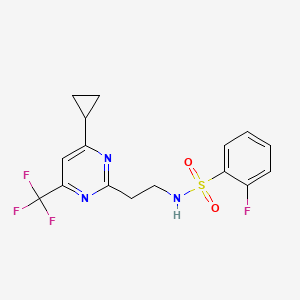![molecular formula C18H12ClN3O5 B2969079 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105232-32-3](/img/structure/B2969079.png)
4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic compound, belonging to a class of molecules characterized by its unique benzodioxole, oxadiazole, and oxazinone structures This combination of heterocyclic components makes it a subject of great interest in various fields, including medicinal chemistry and materials science
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit protein-protein interactions and reduce steady-state levels of certain proteins in cell lines .
Biochemical Pathways
Similar compounds have been shown to affect the nedd8/cullin pathway .
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through multiple synthetic pathways. A commonly employed method involves the cyclization of suitable precursors under controlled conditions.
Cyclization Reaction: : The starting materials, typically a benzo[d][1,3]dioxole derivative and a substituted oxadiazole, are reacted in the presence of a suitable catalyst, often a base like potassium carbonate, in a solvent such as dimethylformamide (DMF).
Intermediate Formation: : The intermediate formed undergoes further cyclization to form the final oxazinone structure. The temperature, reaction time, and molar ratios of the reactants play critical roles in determining the yield and purity of the final product.
Purification: : The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For large-scale industrial production, optimization of reaction conditions is crucial. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and scalability of the process. Industrial methods often focus on maximizing yield, minimizing waste, and ensuring consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole and oxadiazole moieties. Common oxidizing agents used include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can also be performed on this compound, especially targeting the nitro groups if present. Common reducing agents include sodium borohydride and lithium aluminium hydride.
Substitution: : Various substitution reactions can occur, particularly on the chloro and oxazinone moieties. Reagents like halogenating agents or organolithium compounds are commonly used.
Major Products
The products of these reactions depend on the specific conditions and reagents used For instance, oxidation may yield quinone derivatives, while reduction can produce amine derivatives
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound is used as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: : In biological studies, this compound is investigated for its potential as a biochemical probe or enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in understanding biochemical pathways.
Medicine: : In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the benzodioxole and oxadiazole groups enhances its pharmacological profile.
Industry: : Industrial applications include its use as a building block for the synthesis of advanced materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: : Compounds such as 1,3-benzodioxole and its substituted analogs share structural similarities, particularly in the dioxole ring. they lack the oxadiazole and oxazinone functionalities.
Oxadiazole Compounds: : Similar compounds include 1,2,4-oxadiazole derivatives, known for their biological activities. These compounds are used in medicinal chemistry but may lack the multi-functional nature of the compound .
Oxazinone Derivatives: : Compounds containing the oxazinone ring are also structurally similar. These derivatives are often studied for their unique reactivities and applications in various fields.
Uniqueness
The uniqueness of 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its combination of three different heterocyclic components. This combination endows it with a distinct reactivity profile, allowing for diverse applications across multiple fields. The presence of multiple reactive sites further enhances its utility in synthetic and medicinal chemistry, making it a compound of significant interest for ongoing research and development.
Conclusion
This compound stands out due to its complex structure and wide range of applications. Its preparation methods, chemical reactions, and applications in scientific research highlight its importance in various fields. Further studies on its mechanism of action and comparison with similar compounds reveal its potential and uniqueness, making it a valuable subject for ongoing and future research.
Properties
IUPAC Name |
4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-chloro-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O5/c19-11-2-3-12-14(6-11)24-8-17(23)22(12)7-16-20-18(21-27-16)10-1-4-13-15(5-10)26-9-25-13/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAWASSFYXZQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2968996.png)

![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)
![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)

![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide](/img/structure/B2969015.png)



